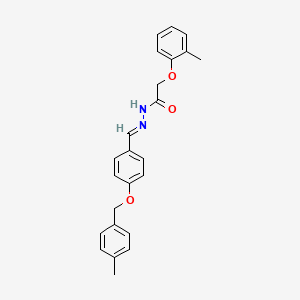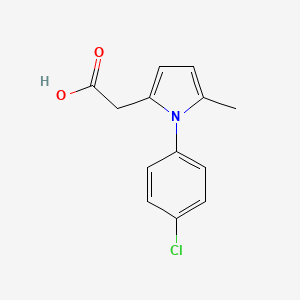![molecular formula C12H16Cl2N4O2 B12005603 1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] CAS No. 13908-69-5](/img/structure/B12005603.png)
1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] es un compuesto químico conocido por su estructura única y aplicaciones potenciales en diversos campos. Este compuesto consiste en un anillo de benceno sustituido con dos grupos urea, cada uno que contiene una cadena lateral de 2-cloroetil. Su fórmula molecular es C12H14Cl2N2O2.
Métodos De Preparación
La síntesis de 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] típicamente involucra la reacción de 1,4-diaminobenceno con isocianato de 2-cloroetil. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de los parámetros de reacción como la temperatura, la presión y la elección del solvente para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los grupos cloroetil pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Oxidación y reducción:
Hidrólisis: Los grupos urea pueden hidrolizarse en condiciones ácidas o básicas, lo que resulta en la formación de aminas correspondientes y dióxido de carbono.
Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos como aminas y tioles, agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] ha encontrado aplicaciones en diversos campos de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La actividad biológica potencial del compuesto lo convierte en un candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente anticancerígeno debido a su capacidad de interactuar con el ADN e inhibir la proliferación celular.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] involucra su interacción con componentes celulares, particularmente el ADN. Los grupos cloroetil pueden formar enlaces covalentes con el ADN, lo que lleva a la reticulación y la interrupción de la replicación y la transcripción del ADN. Este mecanismo es similar al de otros agentes alquilantes utilizados en la quimioterapia.
Comparación Con Compuestos Similares
1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] se puede comparar con otros compuestos similares, como:
1,1’-Bifenil-4,4’-diylbis[3-(2-cloroetil)urea]: Estructura similar pero con un núcleo de bifenilo en lugar de un anillo de benceno.
1,1’-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]:
1,1’-Benzene-1,4-diylbis[3-(2-bromoethyl)urea]: La sustitución de bromo afecta las propiedades químicas y la reactividad del compuesto.
La singularidad de 1,1’-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] radica en su patrón de sustitución específico y las propiedades químicas y biológicas resultantes.
Propiedades
Número CAS |
13908-69-5 |
|---|---|
Fórmula molecular |
C12H16Cl2N4O2 |
Peso molecular |
319.18 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-(2-chloroethylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C12H16Cl2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20) |
Clave InChI |
JWHWQBGXRFLSGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCCl)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)


![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)







![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
